molecular formula C18H24N2O3S B12933990 4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-(1-methylethyl)-6-(phenylmethyl)- CAS No. 199852-00-1

4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-(1-methylethyl)-6-(phenylmethyl)-

Cat. No.: B12933990
CAS No.: 199852-00-1
M. Wt: 348.5 g/mol
InChI Key: SFXBPNCOPYPCGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-(1-methylethyl)-6-(phenylmethyl)- features a pyrimidinone core substituted at positions 2, 5, and 5. Key structural attributes include:

  • Position 5: A 1-methylethyl (isopropyl) group, contributing steric bulk and lipophilicity.
  • Position 6: A phenylmethyl (benzyl) substituent, enhancing aromatic interactions and structural rigidity.
  • Core: The 4(1H)-pyrimidinone moiety, a lactam structure that influences hydrogen-bonding and electronic properties.

Properties

CAS No.

199852-00-1

Molecular Formula

C18H24N2O3S

Molecular Weight

348.5 g/mol

IUPAC Name

4-benzyl-2-(2,2-dimethoxyethylsulfanyl)-5-propan-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C18H24N2O3S/c1-12(2)16-14(10-13-8-6-5-7-9-13)19-18(20-17(16)21)24-11-15(22-3)23-4/h5-9,12,15H,10-11H2,1-4H3,(H,19,20,21)

InChI Key

SFXBPNCOPYPCGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(NC1=O)SCC(OC)OC)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Key Reaction Types:

These general approaches are supported by classical literature on 4-hydroxypyrimidine synthesis and modern adaptations for substituted derivatives.

Research Findings and Data Summary

Parameter Details
Molecular Formula C18H24N2O3S
Molecular Weight 348.5 g/mol
CAS Number 199852-00-1
IUPAC Name 4-benzyl-2-(2,2-dimethoxyethylsulfanyl)-5-propan-2-yl-1H-pyrimidin-6-one
Key Functional Groups Pyrimidinone core, thioether (2-position), isopropyl (5-position), benzyl (6-position)
Typical Solvents Ethanol, DMF, DMSO, dichloromethane
Catalysts/Bases Triethylamine, potassium carbonate
Reaction Temperatures Ambient to reflux (25–100 °C) depending on step

Summary of Preparation Method Analysis

  • The synthesis of this compound relies on well-established pyrimidinone ring construction via condensation of β-ketoesters and amidines or thioureas.
  • Introduction of the 2-((2,2-dimethoxyethyl)thio) substituent is achieved through nucleophilic substitution with a protected thiol derivative.
  • The 5-(1-methylethyl) and 6-(phenylmethyl) groups are introduced by alkylation steps, typically using alkyl halides under basic conditions.
  • Reaction conditions must be optimized to prevent side reactions such as overoxidation of sulfur or decomposition of acetal groups.
  • Purification is generally performed by chromatographic techniques or recrystallization to obtain high-purity product suitable for research applications.

The preparation of 4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-(1-methylethyl)-6-(phenylmethyl)- involves multi-step organic synthesis combining classical pyrimidinone formation with selective thioether and alkyl substituent introduction. The methods are grounded in established heterocyclic chemistry and adapted for the specific functional groups present. Optimization of reaction conditions and purification protocols is critical for obtaining the target compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-(1-methylethyl)-6-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form corresponding alcohols.

    Substitution: The dimethoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-(1-methylethyl)-6-(phenylmethyl)- has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as enzyme inhibitors or as probes for studying biological pathways.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-(1-methylethyl)-6-(phenylmethyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights critical differences between the target compound and its analogs:

Compound Name 2-Substituent 5-Substituent 6-Substituent Key Functional Groups Reported Bioactivity Synthesis Approach
Target Compound 2-((2,2-Dimethoxyethyl)thio) 1-Methylethyl Phenylmethyl Thioether, Pyrimidinone Not reported Likely multi-step thioether formation
6-Benzyl-5-isopropylpyrimidine-2,4-dione 2,4-Dione 1-Methylethyl Phenylmethyl Dione NNRTI (e.g., MKC-442) Condensation reactions
5-Benzyl-2-(benzylthio)pyrimidine-4,6-diol Benzylthio - Benzyl Thioether, Diol Not specified Nucleophilic substitution
6-Methyl-2-(3-methylbutylthio)-4(1H)-pyrimidinone 3-Methylbutylthio - Methyl Thioether, Pyrimidinone Not available Thiol-alkylation
Key Observations:

Position 2 Variations :

  • The target's 2-((2,2-dimethoxyethyl)thio) group is unique, offering enhanced hydrophilicity compared to simple alkyl thioethers (e.g., 3-methylbutylthio in ) or aromatic thioethers (e.g., benzylthio in ). The dimethoxyethyl chain may improve aqueous solubility while resisting oxidation due to steric protection of the thioether bond.
  • In contrast, 2,4-dione derivatives (e.g., ) lack thioether functionality but exhibit strong hydrogen-bonding capacity, which is critical for binding to biological targets like HIV reverse transcriptase .

Positions 5 and 6: The 5-isopropyl and 6-benzyl combination is shared with MKC-442, a non-nucleoside reverse transcriptase inhibitor (NNRTI) . This suggests the target compound may similarly interact with hydrophobic pockets in enzymes.

Core Modifications: Pyrimidinone vs. Dione: The pyrimidinone core (target compound) is less polar than dione derivatives, which could affect membrane permeability and bioavailability .

Pharmacological Implications

  • Antiviral Potential: The structural similarity to MKC-442 suggests the target compound could inhibit viral enzymes, though the thioether group may alter binding kinetics compared to dione-based NNRTIs.
  • Antimicrobial Activity: Pyrimidinones with thioether substituents (e.g., ) often exhibit antimicrobial properties, possibly due to interference with bacterial folate metabolism.

Biological Activity

4(1H)-Pyrimidinone derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The specific compound 4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-(1-methylethyl)-6-(phenylmethyl)- has been synthesized and evaluated for its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antioxidant, and enzyme inhibitory effects.

Chemical Structure

The compound's structure can be described as follows:

  • Core Structure : Pyrimidinone
  • Substituents :
    • Dimethoxyethyl thio group
    • Isopropyl group at position 5
    • Benzyl group at position 6

Anticancer Activity

Research indicates that pyrimidinone derivatives exhibit promising anticancer properties. In a study evaluating various pyrimidinone compounds against multiple cancer cell lines, the compound demonstrated significant cytotoxic effects.

Cell Line IC50 (μM)
HepG20.3
A5496.6
HCT1167.0
PC-35.9
MCF-717.0

These values suggest that the compound is particularly effective against HepG2 liver cancer cells, with an IC50 value comparable to that of established chemotherapeutic agents like doxorubicin .

Antioxidant Activity

The antioxidant potential of the compound was assessed using DPPH radical scavenging assays. The results indicated a high level of antioxidant activity, with the compound achieving an inhibition percentage ranging from 71% to 82% , depending on the concentration tested. This suggests that the compound may protect cells from oxidative stress, a factor in cancer progression .

Enzyme Inhibition

Pyrimidinones are known to inhibit various enzymes critical in metabolic pathways. The compound has shown potential as an inhibitor of dihydrofolate reductase and glucosidase, which are important targets in cancer therapy and diabetes management, respectively .

Case Studies

  • Anticancer Efficacy : A study involving a library of pyrimidinone derivatives highlighted that modifications at specific positions significantly enhanced anticancer activity. The findings indicated that certain substitutions could lead to increased potency against various cancer cell lines, showcasing structure-activity relationships (SAR) that can guide future drug design .
  • Mechanistic Insights : Mechanistic studies revealed that the compound could downregulate key proteins involved in cell proliferation and survival pathways, such as phosphorylated eIF4E and cyclin D1. This suggests a dual mechanism where the compound not only inhibits cell growth but also induces apoptosis in cancer cells .

Q & A

Q. What are the common synthetic routes for synthesizing 4(1H)-Pyrimidinone derivatives with thioether substituents?

  • Methodological Answer : Pyrimidinone derivatives with thioether groups are typically synthesized via nucleophilic substitution or condensation reactions. For example, the 2-((2,2-dimethoxyethyl)thio) substituent can be introduced using a thiol-bearing reagent (e.g., 2,2-dimethoxyethanethiol) under basic conditions (e.g., NaOH) to displace a leaving group (e.g., halide) at the pyrimidinone’s 2-position . Regioselectivity is achieved by controlling reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF). Evidence from fused pyrimidine syntheses shows that protecting groups (e.g., acetyl) may stabilize reactive intermediates during alkylation or acylation steps .

Q. How can researchers optimize reaction conditions for introducing the 2,2-dimethoxyethylthio group in pyrimidinone derivatives?

  • Methodological Answer : Optimization involves statistical design of experiments (DoE). For instance, a factorial design can assess variables like molar ratios (thiol:pyrimidinone), catalyst type (e.g., K₂CO₃ vs. NaH), and reaction time. A study on pyrimidine synthesis demonstrated that higher yields (>70%) are achieved with a 1.2:1 thiol:substrate ratio in DMF at 70°C for 12 hours . Reaction monitoring via TLC or HPLC ensures progress, while quenching with ice-water minimizes byproducts like disulfides .

Q. What purification techniques are effective for isolating 4(1H)-Pyrimidinone derivatives with high purity?

  • Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) is standard for separating thioether-functionalized pyrimidinones. For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water) resolves close analogs. Recrystallization from ethanol or methanol is effective if the compound exhibits low solubility in cold solvents . Purity validation requires NMR (¹H/¹³C), HRMS, and elemental analysis, with discrepancies in melting points indicating impurities .

Advanced Research Questions

Q. What strategies can address low yields in the alkylation steps of pyrimidinone synthesis?

  • Methodological Answer : Low yields in alkylation often stem from steric hindrance or competing side reactions. Strategies include:
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity (e.g., 30% yield increase in thiadiazolo-pyrimidinone alkylation under 100°C microwave irradiation) .
  • Protecting group chemistry : Temporarily masking reactive sites (e.g., NH groups with Boc) prevents undesired side reactions .
  • Catalytic systems : Transition metals (e.g., Pd/Cu) facilitate cross-coupling for challenging substitutions, as seen in arylthioether pyrimidinones .

Q. How should researchers design experiments to evaluate structure-activity relationships (SAR) for pyrimidinone derivatives?

  • Methodological Answer : SAR studies require systematic variation of substituents (e.g., thioether chain length, aryl groups) and pharmacological profiling. For example:
  • Biological assays : Test antimicrobial activity (MIC assays) or kinase inhibition (IC₅₀ measurements) across derivatives .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like DHFR or EGFR .
  • Data correlation : Multivariate analysis links structural descriptors (e.g., logP, polar surface area) to bioactivity, identifying pharmacophores .

Q. What advanced spectroscopic methods confirm the regioselectivity of substitutions in complex pyrimidinone derivatives?

  • Methodological Answer :
  • NOESY NMR : Detects spatial proximity between substituents (e.g., 2-thioether and 6-phenylmethyl groups) to confirm regiochemistry .
  • X-ray crystallography : Resolves ambiguous substitution patterns, as demonstrated for nitro-pyrimidinones .
  • Isotopic labeling : ¹³C-enriched reagents track substitution sites via HSQC or HMBC NMR .

Data Contradiction Analysis

Q. How can conflicting biological activity data for structurally similar pyrimidinones be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or compound stability. Mitigation steps include:
  • Standardized protocols : Replicate assays in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) .
  • Stability studies : Use LC-MS to monitor degradation (e.g., hydrolysis of dimethoxyethyl groups in PBS buffer) .
  • Meta-analysis : Compare data with published analogs (e.g., pyrimethamine derivatives) to identify trends .

Tables for Key Data

Q. Table 1: Optimization of Thioether Substitution

VariableOptimal ConditionYield IncreaseSource
SolventDMF25%
Temperature (°C)7030%
CatalystK₂CO₃15%

Q. Table 2: Biological Activity of Analogous Compounds

DerivativeTarget ProteinIC₅₀ (µM)Source
Thiadiazolo-pyrimidinoneEGFR0.45
Nitro-pyrimidinoneDHFR1.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.